2',3'-cGAMP sodium
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,3’-cGAMP sodium can be synthesized chemically or through recombinant production. The chemical synthesis involves the use of cyclic GMP-AMP synthase to catalyze the formation of the compound from adenosine and guanosine . This process typically requires the presence of double-stranded DNA to activate the enzyme .
Industrial Production Methods: Recombinant production of 2’,3’-cGAMP sodium involves the expression of cyclic GMP-AMP synthase in Escherichia coli cells. The enzyme is then used to catalyze the formation of the compound, which is subsequently purified using anion exchange chromatography . This method is more environmentally friendly and yields higher amounts of the compound compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-cGAMP sodium primarily undergoes binding reactions with proteins such as the stimulator of interferon genes . It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions: The synthesis of 2’,3’-cGAMP sodium involves the use of adenosine, guanosine, and cyclic GMP-AMP synthase in the presence of double-stranded DNA . The reaction conditions include a suitable buffer system and the presence of divalent cations to facilitate enzyme activity .
Major Products Formed: The primary product of the synthesis is 2’,3’-cGAMP sodium itself. No significant by-products are formed under optimized reaction conditions .
Scientific Research Applications
2’,3’-cGAMP sodium has a wide range of applications in scientific research:
Mechanism of Action
2’,3’-cGAMP sodium exerts its effects by binding to the stimulator of interferon genes, a transmembrane adaptor protein . This binding induces the oligomerization of the stimulator of interferon genes and its translocation to the trans-Golgi network, initiating a signaling cascade that leads to the production of type I interferons and other cytokines . The primary molecular targets are the stimulator of interferon genes and the downstream signaling molecules involved in the interferon response .
Comparison with Similar Compounds
3’,3’-cGAMP: Another cyclic dinucleotide with a different phosphodiester linkage, produced by bacteria.
2’,2’-cGAMP: A variant with a different linkage, also involved in immune signaling.
Cyclic di-GMP: A bacterial second messenger involved in biofilm formation and other processes.
Uniqueness: 2’,3’-cGAMP sodium is unique due to its high binding affinity for the stimulator of interferon genes and its role in the mammalian innate immune response . It has a stronger binding affinity compared to other cyclic dinucleotides, making it a potent activator of the stimulator of interferon genes pathway .
Properties
IUPAC Name |
disodium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10?,11-,12-,13-,18-,19-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVCOPPPOWRJAV-GZOOVNNNSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)[O-])O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N10Na2O13P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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